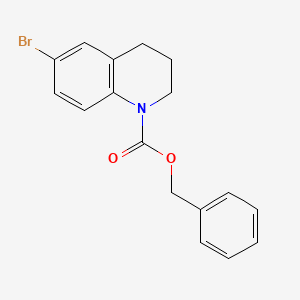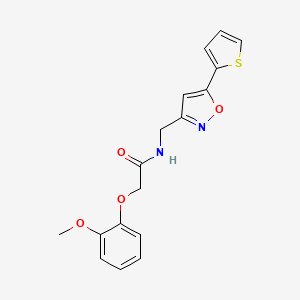
4-(pyrazin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pyrazin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a chemical compound that has gained much attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PZ-1 and is a piperidine-based compound that has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
The mechanism of action of PZ-1 is not fully understood. However, it has been reported that PZ-1 inhibits the activity of a protein called PIM1 kinase. PIM1 kinase is involved in the regulation of cell growth and survival. Inhibition of PIM1 kinase activity by PZ-1 leads to the inhibition of cancer cell growth and induction of apoptosis. In addition, PZ-1 has been shown to inhibit the activity of other kinases, including AKT and ERK, which are also involved in cell growth and survival.
Biochemical and Physiological Effects:
PZ-1 has been shown to have biochemical and physiological effects in preclinical studies. In cancer cells, PZ-1 inhibits cell growth and induces apoptosis. In animal models of inflammation, PZ-1 reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In animal models of neurodegenerative diseases, PZ-1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
PZ-1 has several advantages for lab experiments. It is easy to synthesize and has a high yield. PZ-1 is also stable and can be stored for long periods without degradation. However, PZ-1 has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its administration. In addition, PZ-1 has not been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the research on PZ-1. One direction is to investigate the safety and efficacy of PZ-1 in human clinical trials. Another direction is to explore the potential therapeutic applications of PZ-1 in other diseases, such as cardiovascular diseases and metabolic disorders. In addition, further studies are needed to fully understand the mechanism of action of PZ-1 and its effects on cellular signaling pathways. Finally, the development of water-soluble formulations of PZ-1 would be beneficial for its administration in lab experiments and potential clinical applications.
Conclusion:
In conclusion, PZ-1 is a piperidine-based compound that has shown promising results in preclinical studies for the treatment of various diseases. The synthesis of PZ-1 is easy and has a high yield. PZ-1 inhibits the activity of PIM1 kinase and other kinases, leading to the inhibition of cancer cell growth, reduction of inflammation, and neuroprotective effects. PZ-1 has several advantages for lab experiments but also has limitations. Future research on PZ-1 should focus on its safety and efficacy in human clinical trials, potential therapeutic applications in other diseases, and the development of water-soluble formulations.
Synthesis Methods
The synthesis of PZ-1 involves the reaction of 2-(trifluoromethyl)benzylamine with pyrazine-2-carboxylic acid to form an amide intermediate. This intermediate is then treated with piperidine to yield PZ-1. The synthesis of PZ-1 has been reported in several scientific publications, and the yield of the reaction is high. The purity of PZ-1 can be achieved through recrystallization and column chromatography.
Scientific Research Applications
PZ-1 has shown potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, PZ-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. PZ-1 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, PZ-1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
4-pyrazin-2-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)13-3-1-2-4-14(13)23-16(25)24-9-5-12(6-10-24)26-15-11-21-7-8-22-15/h1-4,7-8,11-12H,5-6,9-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYZDVBYQZFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrazin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![diethyl (E,4E)-4-[amino-[4-(4-methoxyphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2914336.png)
![1-(2-Tert-butyl-6-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2914337.png)

![[1-(3-Naphthalen-2-yloxypropyl)benzimidazol-2-yl]methanol](/img/structure/B2914343.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2914344.png)
![3,4,5-triethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2914345.png)
![1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2914348.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2914349.png)


